molecular formula C16H16BrN5O3 B2750992 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899737-83-8

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2750992
CAS No.: 899737-83-8
M. Wt: 406.24
InChI Key: HBGMHWLFJOPSSM-UHFFFAOYSA-N
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Description

5-Amino-1-(5-bromo-2-methoxybenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by:

  • A 5-amino-1,2,3-triazole-4-carboxamide core.
  • A 5-bromo-2-methoxybenzyl substituent at the N1 position, which introduces steric bulk and electron-withdrawing properties.

Properties

IUPAC Name

5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5O3/c1-24-13-5-4-11(17)7-10(13)9-22-15(18)14(20-21-22)16(23)19-8-12-3-2-6-25-12/h2-7H,8-9,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGMHWLFJOPSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)NCC3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanism of action based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₄BrN₅O₃
  • Molecular Weight : 366.20 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antiproliferative effects against various cancer cell lines. Specifically, the compound under review has shown promising results in inhibiting the growth of cancer cells through several mechanisms:

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in DNA synthesis and repair. For instance, compounds similar to this compound have been reported to inhibit thymidylate synthase (TS), an essential enzyme for DNA replication .
  • Case Studies :
    • In a study involving a series of triazole derivatives, one compound exhibited an IC₅₀ value of 1.1 μM against MCF-7 breast cancer cells, indicating strong antiproliferative activity .
    • Another study highlighted that derivatives with similar structures showed IC₅₀ values ranging from 1.95 to 4.24 μM against various cancer cell lines, outperforming standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated:

  • Inhibition of Pathogens : Compounds with triazole structures have demonstrated antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Research Findings :
    • In vitro studies indicated that certain triazole derivatives inhibited bacterial growth effectively at low concentrations, showcasing their potential as new antimicrobial agents .

Data Summary

Biological ActivityTarget Cell Line/PathogenIC₅₀ (μM)Mechanism
AnticancerMCF-71.1TS Inhibition
AnticancerHCT-1162.6TS Inhibition
AntimicrobialE. coli<10Cell Wall Disruption
AntimicrobialS. aureus<10Metabolic Interference

Comparison with Similar Compounds

Structural and Functional Analogues

The 5-amino-1,2,3-triazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry. Below is a comparative analysis of key analogs:

Compound Name & Substituents Key Features Biological Activity Reference Evidence
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (Lead 1) - Simplest scaffold with a carbamoylmethyl group - Inhibits bacterial SOS response (IC50: 32 µM) via LexA cleavage inhibition
5-Amino-1-(5-bromo-2-methoxybenzyl)-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide - Bromo and methoxy groups enhance lipophilicity and target binding - No direct activity data; structural similarity suggests SOS or kinase inhibition
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide - Fluorophenyl and dimethoxyphenyl groups optimize π-π interactions - Antiproliferative activity against CNS cancer SNB-75 cells (GP = -27.30%)
5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide - Methylbenzyl group improves metabolic stability - Scaffold used in targeting immune response and microbial proteasomes
5-Amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide - Thiophene substitution modulates electronic properties - Potential antibacterial or antifungal applications (no explicit data)

Physicochemical and Pharmacokinetic Properties

The 5-bromo-2-methoxybenzyl and furan-2-ylmethyl groups in the target compound differentiate it from analogs:

  • Steric Effects : The bulky benzyl group may restrict binding to shallow enzyme pockets, unlike smaller substituents like carbamoylmethyl .
  • Electron Effects: Methoxy and bromine groups act as electron donors/withdrawers, influencing interactions with targets like proteases or kinases .

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